5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9BrF3N. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to an aniline core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline typically involves the bromination of N-cyclopropyl-2-(trifluoromethyl)aniline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for biological targets, such as enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but contains a fluorine atom instead of bromine.
3-Amino-4-bromobenzotrifluoride: Similar structure but with different substitution patterns
Uniqueness
5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where the cyclopropyl group plays a crucial role .
Properties
Molecular Formula |
C10H9BrF3N |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9BrF3N/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7,15H,2-3H2 |
InChI Key |
VTGBBGKWTHHLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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